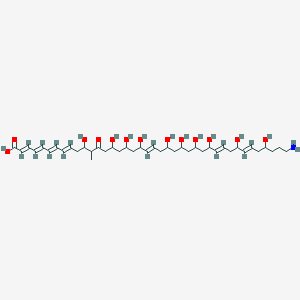
4-Ethyl-3-fluorobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-fluorobenzene-1,2-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Ethyl-3-fluoro-1,2-benzenediol and is a fluorinated derivative of hydroquinone. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-fluorobenzene-1,2-diol has not been fully elucidated. However, it has been suggested that the compound may act as a radical scavenger and may inhibit the production of reactive oxygen species (ROS) in cells. It has also been suggested that the compound may interact with proteins and enzymes in cells and modulate their activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Ethyl-3-fluorobenzene-1,2-diol has antioxidant properties and may protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and may reduce inflammation in cells. In addition, the compound has been found to have cytotoxic effects on cancer cells and may be a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethyl-3-fluorobenzene-1,2-diol in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily purified using standard techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for research on 4-Ethyl-3-fluorobenzene-1,2-diol. One potential direction is to study the compound's potential applications in the field of organic electronics and to develop new materials based on this compound. Another direction is to study the compound's mechanism of action in more detail and to identify its molecular targets in cells. Finally, further studies are needed to investigate the compound's potential applications in the field of pharmaceuticals and to identify its potential as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-Ethyl-3-fluorobenzene-1,2-diol has been reported using different methods. One of the most common methods involves the reaction of ethylbenzene with fluorine gas in the presence of a catalyst such as iron(III) fluoride. Another method involves the reaction of 4-ethylphenol with fluorine gas in the presence of an oxidant such as hydrogen peroxide. The yield of the compound using these methods has been reported to be around 50-60%.
Applications De Recherche Scientifique
4-Ethyl-3-fluorobenzene-1,2-diol has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit good electron transport properties and has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of pharmaceuticals as a potential drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
158641-49-7 |
|---|---|
Nom du produit |
4-Ethyl-3-fluorobenzene-1,2-diol |
Formule moléculaire |
C8H9FO2 |
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
4-ethyl-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9FO2/c1-2-5-3-4-6(10)8(11)7(5)9/h3-4,10-11H,2H2,1H3 |
Clé InChI |
KPBQNVFTWFTTOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(C=C1)O)O)F |
SMILES canonique |
CCC1=C(C(=C(C=C1)O)O)F |
Synonymes |
1,2-Benzenediol, 4-ethyl-3-fluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
